GLUTARYL CHLORIDE

説明

Significance in Advanced Organic Synthesis and Industrial Chemistry

Glutaryl chloride is a cornerstone in advanced organic synthesis, primarily serving as a bifunctional electrophile. Its two reactive acyl chloride groups readily participate in reactions with a wide range of nucleophiles, including alcohols, amines, and arenes. This reactivity allows for the introduction of a five-carbon backbone into molecules, a crucial step in the synthesis of more complex chemical structures. chemimpex.com

In industrial chemistry, the applications of this compound are diverse and impactful. It is a key monomer in the production of various polymers, including polyamides and polyesters. chemimpex.com These materials find use in a variety of applications, from textiles to automotive components. Furthermore, this compound serves as an important intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com Its role as an acylating agent is particularly valuable in the synthesis of biologically active molecules such as peptides and amino acids. chemimpex.com

Historical Context of Glutaroyl Dichloride Derivatives and Applications

The utility of this compound and its derivatives has been recognized for many decades. Its application in polymer chemistry dates back to early studies on condensation polymers. For instance, in a 1966 report on the development of structural adhesives, this compound was used to synthesize a white polymer with a melting point over 300°C. acs.org

In the realm of natural product synthesis, this compound has been instrumental. A notable example is its use in the synthesis of sparteine, a quinolizidine (B1214090) alkaloid first isolated in 1932. nih.gov The ability to use simple, commercially available chemicals like this compound to construct complex natural product frameworks highlights its long-standing importance in organic synthesis. nih.gov More recently, historical inspiration from the biosynthesis of matrine-type lupin alkaloids has led to innovative synthetic strategies employing this compound. globalresearchonline.net

Overview of Current Academic Research Trajectories

Current academic research continues to explore and expand the applications of this compound, pushing the boundaries of chemical synthesis and materials science. A significant area of focus is its use in the development of novel synthetic methodologies. For example, a bio-inspired dearomative annulation reaction between pyridine (B92270) and this compound has been developed for the efficient synthesis of various lupin alkaloids. mdpi.comglobalresearchonline.net This approach allows for the construction of the entire carbon framework of these complex molecules in a single step, demonstrating the power of this compound in cascade reactions. globalresearchonline.net

In materials science, this compound is being utilized to create advanced polymers with unique properties. Researchers have synthesized copolyesters containing bischalcone moieties using this compound, which have shown potential as anticancer agents. researchgate.net It is also used as a cross-linking agent to create novel hydrogels and cyclodextrin (B1172386) polymers for applications such as water treatment. researchgate.netresearchgate.net

Furthermore, the synthesis of complex molecules for pharmaceutical applications remains a key research trajectory. Recent work has demonstrated a concise, gram-scale synthesis of (±)-sparteine from pyridine and this compound, addressing supply chain variability for this important chiral ligand. nih.gov Additionally, this compound is employed in the synthesis of various heterocyclic compounds, such as N- and C-functionally-substituted glutarimides, which are important scaffolds in medicinal chemistry.

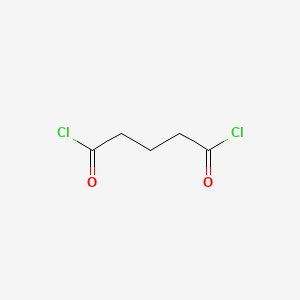

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pentanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O2/c6-4(8)2-1-3-5(7)9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOFTMXWTWHRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062679 | |

| Record name | Pentanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Pentanedioyl dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2873-74-7 | |

| Record name | Glutaryl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaryl dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaryl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glutaryl Chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PPM7UQR7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Glutaryl Chloride

Pathways for the Preparation of Glutaryl Chloride and its Analogues

The synthesis of this compound and its derivatives primarily involves the conversion of dicarboxylic acids or their analogues into the corresponding acyl chlorides. This transformation is a cornerstone of organic chemistry, enabling the activation of carboxylic acids for subsequent reactions.

Acyl Chloride Formation from Dicarboxylic Acid Precursors

The most common method for preparing this compound is through the reaction of glutaric acid with a chlorinating agent. researchgate.net Several reagents can accomplish this transformation, with thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) being the most frequently employed. nih.govlibretexts.orgchemguide.co.uk

When thionyl chloride is used, the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases, simplifying the purification of the resulting this compound. libretexts.orgsavemyexams.com The reaction with phosphorus pentachloride yields phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. nih.govlibretexts.org Phosphorus trichloride, on the other hand, produces phosphorous acid (H₃PO₃). libretexts.org In each case, the this compound can be isolated and purified by fractional distillation. nih.govlibretexts.org

Another method involves the use of phosgene (B1210022) (COCl₂) under specific conditions. This process requires reacting the dicarboxylic acid with at least two moles of phosgene at elevated temperatures (at least 100°C) and pressures (at least 10 atmospheres). mdpi.com

| Reagent | Byproducts | Separation Method |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Fractional Distillation |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl(g) | Fractional Distillation |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Fractional Distillation |

| Phosgene (COCl₂) | CO₂, HCl(g) | Not specified |

Synthesis of Fluorinated Derivatives (e.g., Hexafluoroglutaryl Dichloride)

Fluorinated analogues of this compound, such as hexafluoroglutaryl dichloride, are synthesized from the corresponding perfluorinated dicarboxylic acid. For instance, the synthesis of 2,2,3,3,4,4-hexafluoropentanedioyl dichloride involves treating anhydrous perfluoroglutaric acid with benzotrichloride (B165768) in the presence of a catalyst like iron(III) chloride. The reaction is conducted under an inert atmosphere and involves heating the mixture. The product is then isolated by distillation, with reported yields as high as 84%. nih.gov

Preparation of Alkyl Glutaroyl Chlorides (e.g., Ethyl this compound)

Alkyl glutaroyl chlorides, such as ethyl this compound (also known as glutaric acid monoethyl ester chloride), are prepared from the corresponding monoester of glutaric acid. researchgate.netchemrevise.org For example, ethyl hydrogen glutarate can be reacted with a chlorinating agent like thionyl chloride to yield ethyl this compound. researchgate.net This compound is a useful reagent in the synthesis of more complex molecules, including lipidic aminoalcohol and diamine derivatives. chemrevise.org

Advanced Synthetic Routes Employing this compound as a Reagent

The bifunctional nature of this compound makes it an ideal monomer for polymerization reactions and a key component in the construction of intricate molecular architectures.

Solution Polycondensation Techniques in Polymer Synthesis

This compound is a key monomer in the synthesis of polyamides through solution polycondensation. This technique involves the reaction of a diacid chloride, like this compound, with a diamine in a suitable solvent. ncl.res.inlibretexts.org The reaction proceeds via nucleophilic acyl substitution, where the amine groups of the diamine attack the electrophilic carbonyl carbons of the acyl chloride groups, forming amide linkages and eliminating hydrogen chloride. libretexts.org

A common approach is low-temperature solution polycondensation, where the reaction is carried out in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). These solvents can also act as acid acceptors for the HCl produced. ncl.res.in To improve the solubility of the resulting aromatic polyamides and achieve high molecular weights, salts like calcium chloride may be added to the reaction mixture. nih.gov The polymerization is typically conducted at low temperatures to control the reaction rate and prevent side reactions. nih.gov

The general scheme for the solution polycondensation of this compound with a diamine is as follows:

n ClCO(CH₂)₃COCl + n H₂N-R-NH₂ → [-CO(CH₂)₃CO-NH-R-NH-]n + 2n HCl

This method is versatile and can be used with a variety of aliphatic and aromatic diamines to produce a wide range of polyamides with tailored properties. nih.gov

Dearomative Annulation Reactions for Complex Scaffolds

This compound has been effectively utilized in dearomative annulation reactions to construct complex molecular scaffolds, particularly in the synthesis of alkaloids. ncl.res.in A notable example is its use in a cascade cyclization reaction with pyridine (B92270). Mechanistic studies have shown that this reaction proceeds through a stepwise pathway. This process can be interrupted by the addition of a nucleophile, such as methanol, to yield functionalized quinolizidine (B1214090) cores. These intermediates are valuable building blocks for the total synthesis of complex natural products like (±)-sparteine and lupinine. This dearomative approach provides a powerful strategy for accessing complex alkaloid structures from simple, inexpensive starting materials. ncl.res.in

Nucleophilic Acyl Substitution Strategies

This compound is an excellent electrophile for nucleophilic acyl substitution reactions. chemistrysteps.com As one of the most reactive derivatives of carboxylic acids, the carbonyl carbons in this compound are highly polarized due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making them prone to attack by a wide range of nucleophiles. libretexts.org The general mechanism is a two-step process involving the initial addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion as a leaving group to regenerate the carbonyl double bond. libretexts.orgmasterorganicchemistry.com

Given its bifunctional nature, this compound can react at one or both acyl chloride sites, allowing for the synthesis of mono-substituted derivatives or, more commonly, for its use as a linker between two nucleophilic molecules.

Key nucleophilic acyl substitution reactions involving this compound include:

Reaction with Amines (Amidation): this compound reacts rapidly with primary and secondary amines to yield N-substituted amides. uomustansiriyah.edu.iqchemguide.co.uk If a monoamine is used in sufficient excess, a diamide (B1670390) is formed. This reaction is fundamental to the synthesis of polyamides; when this compound is reacted with a diamine, a polymerization reaction occurs, forming an amide linkage between each monomer unit. chemimpex.comstudymind.co.uk These reactions are typically vigorous and are often performed in the presence of a base (which can be an excess of the amine itself) to neutralize the hydrogen chloride (HCl) byproduct. chemguide.co.ukcommonorganicchemistry.com

Reaction with Alcohols (Esterification): In a process known as alcoholysis, this compound reacts with alcohols to produce esters. uomustansiriyah.edu.iq The reaction proceeds readily, often in the presence of a non-nucleophilic base like pyridine, which serves to scavenge the HCl generated during the reaction, driving it to completion. uomustansiriyah.edu.iq The use of diols in this reaction can lead to the formation of polyesters.

Reaction with Carboxylates (Anhydride Formation): The reaction between this compound and a carboxylate salt is a common method for preparing carboxylic acid anhydrides. chemistrysteps.commasterorganicchemistry.com This strategy allows for the synthesis of both symmetrical and mixed (unsymmetrical) anhydrides. uomustansiriyah.edu.iq

The following table summarizes the primary nucleophilic acyl substitution strategies for this compound.

| Nucleophile | Product Class | General Reaction Conditions |

| Amine (R-NH₂) | Amide | Aprotic solvent, often with a base (e.g., pyridine, triethylamine (B128534), or excess amine) to neutralize HCl. commonorganicchemistry.com |

| Alcohol (R-OH) | Ester | Aprotic solvent, typically with a base like pyridine to scavenge HCl. uomustansiriyah.edu.iq |

| Carboxylate (R-COO⁻) | Acid Anhydride | Aprotic solvent. chemistrysteps.com |

| Water (H₂O) | Carboxylic Acid | Hydrolyzes readily upon contact with water, reverting to glutaric acid. chemistrysteps.com |

Cross-linking Agent Applications

The bifunctionality of this compound makes it an effective cross-linking agent for polymers containing nucleophilic functional groups. nih.gov Cross-linking is a process that links polymer chains together to form a three-dimensional network, which significantly enhances the material's mechanical strength, thermal stability, and chemical resistance. nih.govmdpi.comsapub.org

This compound achieves cross-linking by reacting with functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups, present on different polymer chains. Each of the two acyl chloride groups on a single this compound molecule forms a stable covalent bond (typically an ester or amide linkage) with a separate polymer chain, thus creating a chemical bridge between them.

This application is particularly relevant in the modification of biopolymers and the synthesis of hydrogels for biomedical applications. For instance, polymers like polyvinyl alcohol (PVA), which has abundant hydroxyl groups, or natural polymers like chitosan (B1678972) and gelatin, which contain amine and hydroxyl groups, can be effectively cross-linked using this compound. The extent of cross-linking can be controlled by adjusting the concentration of the this compound, which in turn allows for the tuning of the final material's properties, such as its swelling ratio, degradation rate, and stiffness. nih.govmdpi.com While glutaraldehyde (B144438) is also a widely used cross-linking agent, this compound offers an alternative for forming stable amide or ester cross-links. mdpi.com

The table below details the application of this compound as a cross-linking agent for various polymers.

| Polymer | Reactive Functional Group | Resulting Cross-Link | Impact on Material Properties |

| Polyvinyl Alcohol (PVA) | Hydroxyl (-OH) | Ester | Increased mechanical strength, reduced water solubility. sapub.org |

| Chitosan | Amine (-NH₂), Hydroxyl (-OH) | Amide, Ester | Enhanced stability in acidic conditions, improved mechanical properties. |

| Gelatin / Collagen | Amine (-NH₂) | Amide | Increased thermal stability, greater resistance to enzymatic degradation. nih.gov |

| Polyamides | Secondary Amine (-NH-) in Amide group | Amide (branching) | Increased rigidity and melt viscosity. |

Reaction Mechanisms and Mechanistic Investigations of Glutaryl Chloride

Fundamental Acyl Chloride Reactivity

As an acyl chloride, glutaryl chloride's reactivity is primarily dictated by the electrophilic nature of its carbonyl carbons, which are susceptible to attack by various nucleophiles. vaia.com This reactivity profile is fundamental to its application in forming a diverse range of organic compounds. cymitquimica.comchemistrysteps.com

Mechanisms of Esterification and Amidation

The reactions of this compound with alcohols (esterification) and amines (amidation) are classic examples of nucleophilic acyl substitution. savemyexams.comfishersci.it These reactions proceed through a well-established addition-elimination mechanism. vaia.comlibretexts.org

Amidation: Similarly, the nitrogen atom of an amine can act as a nucleophile, attacking a carbonyl carbon of this compound. libretexts.orgyoutube.com This initial attack is followed by the elimination of hydrogen chloride, which is often neutralized by a second equivalent of the amine or an added base, to form an amide bond. libretexts.orglibretexts.org This reaction is a common and efficient method for the synthesis of amides. fishersci.it The reaction is typically vigorous and produces an amide and the corresponding ammonium (B1175870) chloride salt. savemyexams.comlibretexts.org

The general mechanism for both esterification and amidation involves a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. The subsequent reformation of the carbon-oxygen double bond results in the expulsion of the chloride leaving group. libretexts.org

Reactivity with Other Nucleophiles (e.g., Selenoamides)

This compound also reacts with other nucleophiles, such as selenoamides. The reaction of primary selenoamides with this compound in the presence of triethylamine (B128534) (Et3N) has been investigated. oup.comoup.com This reaction leads to the formation of the corresponding selenoanhydrides in moderate yields. oup.comoup.comresearchgate.net

The proposed mechanism for this transformation involves the initial acylation of the selenium atom of the primary selenoamide. oup.com This is in contrast to the reaction with thioamides, where the nitrogen atom is believed to be acylated first. oup.com The greater nucleophilicity of the selenocarbonyl selenium atom compared to the thiocarbonyl sulfur atom is thought to be a key factor in this difference. oup.com Following the initial Se-acylation, the selenium atom is presumed to attack the other carbonyl carbon, ultimately leading to the formation of the selenoanhydride. oup.com The use of a base like triethylamine was found to increase the yields of the selenoanhydride products. oup.com

Mechanistic Elucidation of Complex Transformations

This compound is a key reactant in complex chemical transformations that lead to the formation of intricate molecular architectures. Mechanistic studies, including computational analysis, have been crucial in understanding the pathways of these reactions.

Role of Bis-Acylpyridinium Salt Intermediates

In certain reactions, particularly those involving pyridine (B92270), this compound can form a bis-acylpyridinium salt intermediate. acs.orgnih.govnih.gov This intermediate is a key species in dearomative annulation reactions used in the synthesis of complex alkaloids. nih.govresearchgate.netmdpi.com For instance, in a reaction aimed at synthesizing the tetracyclic framework of matrine-type alkaloids, the reaction of this compound with pyridine initially forms a bis-acylpyridinium salt. acs.orgnih.govnih.gov This intermediate was identified as the major species at low temperatures (-40 °C) through 1H NMR monitoring. nih.govresearchgate.netresearchgate.net

The formation of this bis-acylpyridinium salt activates the pyridine ring, making it susceptible to subsequent intramolecular reactions. acs.orgnih.gov In the presence of another molecule of pyridine, an enolate can be generated, which then undergoes an intramolecular addition onto the internal pyridinium (B92312) salt. acs.orgnih.gov This cascade of reactions ultimately leads to the formation of a complex tetracyclic product. acs.orgnih.gov

Stereochemical Control and Diastereoselectivity in Annulations

The annulation reactions involving this compound and pyridine have been shown to proceed with a high degree of stereochemical control, leading to specific diastereomers. nih.govresearchgate.netresearchgate.net For example, the cyclization of pyridine and this compound yields a tetracycle with a confirmed syn-syn relative stereochemistry, as determined by single-crystal X-ray diffraction. nih.govmdpi.com

Mechanistic studies have revealed that the diastereoselectivity of this transformation is determined in the final deprotonation step. mdpi.com Computational investigations have shown that the lowest-energy transition state for the initial cyclization involves a boat-like conformation to form the syn isomer. nih.govmdpi.com Although the anti-anti isomer is thermodynamically more stable, the formation of the syn-syn product is kinetically favored. mdpi.com When an enantiopure substituted this compound derivative, (R)-2-methylpentandioyl chloride, was used, the reaction produced a C3-methyl tetracycle as a single diastereomer with high enantiomeric excess. researchgate.net This outcome is consistent with a reaction proceeding through a boat-like transition state where the methyl group occupies a pseudo-equatorial position. researchgate.net

Computational Studies of Reaction Pathways

Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the intricate reaction pathways of this compound in complex transformations. nih.govresearchgate.net These studies have provided insights into the energies of transition states and intermediates, helping to rationalize the observed stereochemical outcomes. nih.govresearchgate.netresearchgate.net

Cyclization and Imide Formation Mechanisms

This compound serves as a versatile building block in organic synthesis, readily undergoing intramolecular and intermolecular reactions to form cyclic structures and imides. The mechanistic pathways of these transformations are of significant interest for controlling reaction outcomes and designing novel synthetic routes.

Cyclization Reactions of this compound

A notable example of cyclization involving this compound is its dearomative annulation reaction with pyridine. This transformation has been leveraged in the synthesis of complex alkaloids. nih.govresearchgate.netmdpi.com Mechanistic studies, including nuclear magnetic resonance (NMR) spectroscopy and computational analysis, have shed light on the intricate steps of this process. nih.govmdpi.comresearchgate.net

The reaction is proposed to proceed through a stepwise mechanism. Initially, this compound reacts with two molecules of pyridine to form a key intermediate, a bis-acyl pyridinium salt. nih.govmdpi.comresearchgate.net This intermediate is the major species observed at low temperatures (e.g., -40 °C). As the reaction mixture is warmed to room temperature (e.g., 25 °C), a mono-cyclization product is observed. nih.govresearchgate.net

A summary of the key mechanistic findings for the diastereoselective cyclization of this compound and pyridine is presented below.

| Mechanistic Aspect | Observation/Finding | Source |

| Initial Intermediate | Formation of a bis-acyl pyridinium salt at low temperatures. | nih.govresearchgate.net |

| Mono-cyclization | Observation of a mono-cyclized acid chloride intermediate upon warming. | nih.govmdpi.comresearchgate.net |

| Transition State Geometry | The first cyclization proceeds via a boat-like transition state. | nih.govresearchgate.net |

| Stereochemical Outcome | The reaction exhibits high diastereoselectivity, favoring the syn-syn product. | researchgate.net |

| Thermodynamic vs. Kinetic Control | The observed product is kinetically favored over the more thermodynamically stable isomer. | mdpi.comresearchgate.net |

This dearomative cyclization strategy has been successfully applied to the gram-scale synthesis of various alkaloids, demonstrating its robustness and scalability. researchgate.netacs.org

Imide Formation Mechanisms

The reaction of this compound with primary amines to form N-substituted glutarimides is a fundamental process in organic chemistry. This transformation proceeds via a nucleophilic addition-elimination mechanism at each of the acyl chloride groups. chemguide.co.uk

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of one of the acyl chloride groups. This forms a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, and the chloride ion is eliminated as a leaving group, resulting in the formation of an N-substituted amic acid chloride.

The second step involves an intramolecular nucleophilic attack by the nitrogen of the newly formed amide on the second acyl chloride group. This ring-closing step forms another tetrahedral intermediate, which then collapses to expel the second chloride ion, yielding the final cyclic imide product, a glutarimide. This cyclization can be facilitated by a base or by heating. researchgate.net The general steps are outlined below:

Nucleophilic Attack: The primary amine attacks one of the acyl chloride groups.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Elimination: The chloride ion is eliminated, forming an N-substituted amic acid chloride.

Intramolecular Cyclization: The amide nitrogen attacks the remaining acyl chloride group.

Ring Closure: A second tetrahedral intermediate is formed, leading to the five-membered imide ring after elimination of the second chloride ion.

This method is a common route for the synthesis of cyclic imides, which are important structural motifs in various biologically active compounds. researchgate.netgoogle.com

Applications in Advanced Organic Synthesis Research

Construction of Complex Molecular Architectures

The reactivity of glutaryl chloride makes it an effective acylating agent for forging new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of complex organic structures. chemimpex.com

This compound is widely employed to introduce the five-carbon glutaryl group into various organic molecules. chemimpex.com As a bifunctional electrophile, it readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. This property is particularly valuable in the synthesis of pharmaceuticals, peptides, and other biologically active compounds. chemimpex.com The glutaryl moiety can act as a flexible spacer, connecting two different molecular fragments or introducing a dicarbonyl functionality that can be further modified. This strategy has been utilized in the development of complex molecules where precise spacing and functionality are critical, including the synthesis of hydrophilic, conjugatable chlorins and bacteriochlorins for potential use as photosensitizers. harvard.edu In one such synthesis, methyl this compound was used to introduce a single protected carboxylic acid functionality onto a porphyrin core. harvard.edu

Table 1: General Reactions for Introducing the Glutaryl Moiety

| Nucleophile | Reagent | Functional Group Formed |

| Alcohol (R-OH) | This compound | Diester |

| Amine (R-NH2) | This compound | Diamide (B1670390) |

This compound is a key reactant in the synthesis of dicarbonyl ferrocenes, which are valuable intermediates in materials science and organometallic chemistry. asianpubs.orgresearchgate.net The typical synthesis involves a Friedel-Crafts acylation reaction where ferrocene (B1249389) reacts with this compound. researchgate.netmdpi.com While traditional methods use aluminum chloride (AlCl₃) as the Lewis acid catalyst, research has shown that using an alkyl Lewis acid like ethylaluminum dichloride (EtAlCl₂) can lead to higher yields of the desired glutaryl ferrocene product. asianpubs.orgresearchgate.net The reaction results in the formation of 1,3-diferrocenoylpropane, where the glutaryl bridge links two ferrocenyl units. mdpi.com

Table 2: Synthesis of Glutaryl Ferrocene

| Ferrocene Reactant | Acylating Agent | Catalyst | Product | Reported Yield |

| Ferrocene | This compound | EtAlCl₂ | Glutaryl Ferrocene | 67% asianpubs.org |

| Ferrocene | This compound | AlCl₃ | Glutaryl Ferrocene | Not specified mdpi.comresearchgate.net |

This compound is utilized in highly specific acylation reactions for building complex molecular scaffolds. researchgate.netthieme-connect.com A notable example is the Friedel-Crafts-type 6-acylation of methyl cycloheptatrienyl-1-carboxylate. researchgate.netthieme-connect.comresearchgate.net In this reaction, conducted in the presence of aluminum chloride (AlCl₃) under controlled conditions, this compound selectively acylates the cycloheptatriene (B165957) ring to produce a keto carboxylic acid product. researchgate.netthieme-connect.com This resulting molecule is a crucial building block in the convergent total synthesis of stabilized lipoxin analogues, such as 6,11-methylene-lipoxin B₄ methyl ester. researchgate.netresearchgate.netbohrium.com The this compound fragment provides the C1-C5 carbon backbone for the target molecule. researchgate.netbohrium.com

Table 3: Reagents for 6-Acylation of Cycloheptatrienyl Ester

| Substrate | Acylating Agent | Lewis Acid Catalyst | Resulting Intermediate |

| Methyl cycloheptatrienyl-1-carboxylate | This compound | AlCl₃ | Keto carboxylic acid researchgate.netthieme-connect.com |

Functional Material Precursors

Beyond its role in constructing discrete molecules, this compound is a valuable monomer in polymer chemistry for creating advanced functional materials. chemimpex.com

This compound serves as a diacid chloride monomer in the synthesis of novel photocrosslinkable copolyesters. researchgate.netjournalijar.com These materials are synthesized via a solution polycondensation reaction, where this compound is reacted with various diols, often containing photosensitive chromophores like chalcone (B49325) moieties. researchgate.netbanglajol.infosemanticscholar.org The resulting copolyesters possess backbones incorporating the glutaryl unit. researchgate.net These polymers are designed to undergo crosslinking upon irradiation with UV light, a property attributable to the photoreactive groups in the polymer chain. researchgate.netjournalijar.com This photocrosslinking ability makes them suitable for applications as negative photoresists, which are crucial in microlithography, and potentially in the development of solar cells and liquid crystalline displays. researchgate.net The synthesis of these random copolyesters often involves reacting this compound with specialized diols, such as those derived from chalcone or curcumin, in specific molar ratios. researchgate.netbanglajol.infosemanticscholar.org

Table 4: Monomers Used with this compound for Copolyester Synthesis

| Diacid Chloride | Diol Monomer Type | Polymerization Method | Resulting Polymer Type |

| This compound | Chalcone Diols researchgate.net | Solution Polycondensation | Photocrosslinkable Copolyester |

| This compound | Curcumin and Arylidene Diols banglajol.infosemanticscholar.org | Solution Polycondensation | Random Copolyester |

| This compound | Diols derived from TMAP journalijar.com | Solution Polycondensation | Photosensitive Copolyester |

Applications in Pharmaceutical and Medicinal Chemistry Research

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The compound serves as a critical intermediate in the production of diverse pharmaceutical compounds, streamlining the synthetic pathways for new drug candidates. chemimpex.comsolubilityofthings.com Its capacity to react with amines and alcohols to form amides and esters, respectively, makes it an invaluable tool for medicinal chemists. chemimpex.comsolubilityofthings.com

A significant industrial application of glutaryl chemistry lies in the production of semi-synthetic cephalosporin (B10832234) antibiotics. The synthesis of the essential precursor, 7-aminocephalosporanic acid (7-ACA), can be achieved via a two-step enzymatic process starting from cephalosporin C. japsonline.comgoogle.com In this pathway, an intermediate, glutaryl-7-aminocephalosporanic acid (gl-7-ACA), is formed. nih.govgoogle.com The crucial second step involves the enzymatic deacylation of gl-7-ACA, catalyzed by the enzyme glutaryl-7-ACA acylase (GA), to yield the final 7-ACA nucleus. japsonline.comgoogle.comresearchgate.net While the acylase's primary substrate is gl-7-ACA, research has focused on engineering the enzyme to act directly on cephalosporin C to make the process more efficient. nih.govresearchgate.netresearchgate.net

Table 1: Role of Glutaryl Moiety in Cephalosporin Intermediate Synthesis

| Starting Material | Key Intermediate | Enzyme | Final Product | Significance |

| Cephalosporin C | Glutaryl-7-ACA (gl-7-ACA) | Glutaryl-7-ACA acylase | 7-ACA | 7-ACA is the core building block for various semi-synthetic cephalosporin antibiotics. japsonline.comresearchgate.net |

Glutaryl chloride is instrumental in the synthesis of a variety of biologically active molecules beyond antibiotic precursors. chemimpex.com Its role as a bifunctional reagent is key to constructing complex compounds, including modified amino acids and peptides that have potential therapeutic applications. chemimpex.com A notable example includes its use as a building block in the synthesis of a potential drug candidate for treating rheumatoid arthritis. acs.org Furthermore, its application in the synthesis of pharmacologically active Lupin alkaloids showcases its importance in creating complex natural product analogues. researchgate.netnih.gov

Total Synthesis of Complex Natural Products

The construction of complex, polycyclic natural products is a significant challenge in organic synthesis. This compound has been central to innovative strategies for assembling the core structures of certain alkaloid families.

A groundbreaking, bio-inspired approach utilizes this compound for the synthesis of matrine-type Lupin alkaloids. researchgate.netcaltech.educaltech.edu In a key transformation, a dearomative annulation reaction joins two molecules of pyridine (B92270) with one molecule of this compound, constructing the entire tetracyclic framework of the matrine (B1676216) alkaloids in a single, efficient step. nih.govacs.orgnih.gov This strategy has enabled the concise total synthesis of several of these natural products, including (+)-isomatrine, which then serves as a common precursor to (+)-matrine, (+)-allomatrine, (+)-isosophoridine, and (–)-sophoridine. researchgate.netmdpi.com

A variation of this methodology has been applied to the total synthesis of other Lupin alkaloids like (±)-sparteine and (±)-lupinine. acs.orgacs.org In this approach, the dearomative cascade cyclization between pyridine and this compound is selectively interrupted with a quenching agent like methanol. acs.orgnih.govresearchgate.net This provides a highly functionalized quinolizidine (B1214090) core that can be further elaborated to achieve the final target molecules on a gram scale. acs.orgacs.orgresearchgate.net

Table 2: Lupin Alkaloids Synthesized Using this compound-Based Methods

| Alkaloid | Key Synthetic Strategy | Reference |

| (+)-Isomatrine | Pyridine Dearomatization Annulation | nih.govmdpi.com |

| (+)-Matrine | Isomerization of (+)-Isomatrine | nih.govmdpi.com |

| (+)-Allomatrine | Isomerization of (+)-Isomatrine | nih.govmdpi.com |

| (+)-Isosophoridine | Isomerization of (+)-Isomatrine | nih.govmdpi.com |

| (–)-Sophoridine | Isomerization of (+)-Isomatrine | nih.govmdpi.com |

| (±)-Sparteine | Interrupted Dearomative Cascade | acs.orgacs.org |

| (±)-Lupinine | Interrupted Dearomative Cascade | acs.orgacs.org |

The synthesis of the matrine-type alkaloids using the dearomative annulation of pyridine and this compound proceeds with notable diastereoselectivity. researchgate.net The reaction yields a tetracyclic product with a specific syn-syn relative stereochemistry, which has been confirmed by single-crystal X-ray diffraction. mdpi.com This stereochemical control is crucial for establishing the correct three-dimensional architecture of the natural products and highlights the sophisticated and predictable nature of this synthetic method. researchgate.netmdpi.com

Development of Enzyme Modulators and Biochemical Probes

This compound and the glutaryl group it installs are valuable tools in biochemical research for the development of enzyme modulators and probes. The introduction of the glutaryl moiety can significantly alter a molecule's interaction with biological targets.

For instance, glutarylated peptides, such as glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamine, have been synthesized for use as substrates to probe enzyme activity. google.com In the cell, glutarylation is a form of post-translational modification that can regulate the function of enzymes. The activity of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a key enzyme in the urea (B33335) cycle, is known to be inhibited by glutarylation. nih.gov

Furthermore, certain enzymes, like the sirtuin Sirt5, are known to act as "deacylases" that specifically remove negatively charged acyl groups, including malonyl, succinyl, and glutaryl groups, from proteins. mdpi.com This biological role suggests that molecules containing a glutaryl group can be designed as specific probes or modulators to study the activity and function of such sirtuin enzymes. mdpi.com The enzyme BioZ, involved in biotin (B1667282) synthesis, also utilizes a glutaryl-coenzyme A (CoA) substrate, further indicating the relevance of the glutaryl unit in enzymatic pathways and as a target for probe development. nih.gov

Synthesis of Gamma-Glutamylcyclotransferase (GGCT) Inhibitors

Gamma-glutamylcyclotransferase (GGCT) is an enzyme involved in glutathione (B108866) metabolism that is overexpressed in various cancer cells, making it a promising therapeutic target. iiarjournals.orgfunakoshi.co.jp Research into GGCT inhibitors has identified N-acyl-L-alanine analogues as a potent class of compounds. nih.govjst.go.jp

In a key study, eighteen N-acyl-L-alanine analogues were synthesized and evaluated for their inhibitory action against human GGCT protein. nih.govjst.go.jp Among these, simple N-glutaryl-L-alanine, which can be synthesized using this compound, was identified as the most potent inhibitor. nih.govjst.go.jp This highlights the importance of the glutaryl moiety for effective binding and inhibition of the enzyme. Further modifications to the glutaryl backbone, such as the introduction of substituents, were explored to understand the structure-activity relationship. nih.gov For instance, analogues with methyl and dimethyl substituents at the 2-position of the glutaryl group were moderately effective. nih.gov In contrast, introducing an amino group at the 3-position or an N-methyl substituent on a 3-azaglutaryl variant resulted in excellent inhibitory properties. nih.gov

To overcome the challenge of cell membrane permeability, a prodrug inhibitor named Pro-GA was developed. funakoshi.co.jp Pro-GA is a cell-permeable version of the GGCT inhibitor N-glutaryl-alanine (GA) and is designed to be hydrolyzed by intracellular esterases, releasing the active inhibitor GA within the cell. funakoshi.co.jp The inhibition of GGCT by these compounds represents a strategic approach to suppress the growth of cancer cells. iiarjournals.org

Table 1: Inhibitory Activity of N-Glutaryl-L-alanine Analogues against GGCT

| Compound | Description | Inhibitory Potency | Source |

|---|---|---|---|

| N-glutaryl-L-alanine | The parent compound in the series. | Most potent | nih.gov, jst.go.jp |

| 2-Methyl/Dimethyl N-glutaryl-L-alanine analogues | Analogues with methyl groups on the glutaryl backbone. | Moderately effective | nih.gov |

| N-(3R-aminoglutaryl)-L-alanine | Analogue with an (R)-amino group at the 3-position. | Excellent | nih.gov |

| N-(N-methyl-3-azaglutaryl)-L-alanine | Analogue with an N-methyl group on a 3-azaglutaryl scaffold. | Excellent | nih.gov |

| Pro-GA | A cell-permeable prodrug of N-glutaryl-alanine (GA). | Functions as an inhibitor after intracellular conversion to GA | funakoshi.co.jp |

Chemical Modification of Biomolecules for Interaction Studies

This compound is employed in biochemical research for the chemical modification of biomolecules, which aids in the study of protein interactions and enzyme activity. chemimpex.com The glutaryl group can be introduced as a linker or a probe to alter or study the properties of complex biological molecules.

One significant application is in the acylation of peptides and proteins. Researchers have used in vitro selection to identify DNAzymes capable of transferring a glutaryl group to the lysine (B10760008) side chains of peptides. illinois.edu This process of glutarylation is a post-translational modification that is not yet fully understood. illinois.edu The development of DNAzymes that can achieve this modification sequence-selectively offers a powerful tool for studying its biological role. illinois.edu

Another example involves the modification of natural polysaccharides like chitosan (B1678972). Glutaryl-chitosan derivatives have been synthesized to investigate their biological activities. researchgate.net By reacting chitosan with glutaric anhydride, a related reagent, researchers have created derivatives that exhibit significant antioxidant and anticoagulant properties. researchgate.net This modification allows for the study of how the introduction of the glutaryl moiety impacts the biomolecule's interaction with physiological systems.

Table 2: Examples of Biomolecule Modification Using a Glutaryl Moiety

| Biomolecule | Modification Method | Purpose of Modification | Source |

|---|---|---|---|

| Peptides (Lysine residues) | DNAzyme-catalyzed glutarylation | To study site-selective lysine acylation, a key post-translational modification. | illinois.edu |

| Chitosan | Reaction with glutaric anhydride | To create derivatives with enhanced antioxidant and anticoagulant activity for interaction studies. | researchgate.net |

| General Biomolecules | Reaction with this compound | To facilitate the study of enzyme activity and protein interactions. | chemimpex.com |

Polymer-Prodrug Conjugates for Controlled Release Systems

The development of polymer-drug conjugates is a significant strategy in drug delivery, aimed at improving drug solubility, prolonging circulation time, and achieving controlled release. nih.govresearchgate.net this compound plays a role in this field as a monomer in the synthesis of polymer backbones for prodrug systems.

In one study, this compound was used in a step-growth polymerization process to create polyester-based polymer-prodrug conjugates. nih.gov These polymers were designed for use as degradable, long-acting implants to release the water-soluble antiretroviral drug emtricitabine (B123318) (FTC). nih.govresearchgate.net The research involved synthesizing a novel diol monomer derived from FTC, which was then polymerized with diacid chlorides, including this compound, to form polyesters. nih.gov

The resulting polymer-prodrug conjugates were characterized to assess their structure, molecular weight, and thermal properties, which are critical for their function as implant materials. nih.gov This approach demonstrates the potential for creating tunable drug delivery systems where the release of the active drug can be sustained over extended periods, such as two weeks, under physiological conditions. researchgate.net

Table 3: Components of a this compound-Based Polymer-Prodrug Conjugate

| Component | Description | Source |

|---|---|---|

| Polymer Backbone | Polyester (B1180765) | nih.gov |

| Diacid Chloride Monomer | This compound | nih.gov |

| Active Drug | Emtricitabine (FTC) | nih.gov, researchgate.net |

| Intended Application | Degradable, long-acting implant for controlled drug release. | nih.gov, researchgate.net |

Peptide Derivatization Studies (e.g., RGD Peptides)

This compound and related reagents are used to derivatize peptides to introduce linker moieties. These linkers can then be used to conjugate the peptides to other molecules, such as fluorescent probes, drugs, or nanoparticles, for various biomedical applications. researchgate.net

A prominent example is the modification of peptides containing the Arg-Gly-Asp (RGD) sequence. researchgate.net RGD peptides are known to selectively bind to integrins, which are often overexpressed on the surface of tumor cells, making them valuable for targeted drug delivery. researchgate.netresearchgate.net To enhance their utility, a glutaric acid residue can be attached as a linker. researchgate.net

In one synthetic approach, derivatives of the RGD peptide were prepared by attaching a glutaryl fragment to the α-amino group of the L-arginine residue. researchgate.net This modification introduces a free carboxylic acid group, providing a reactive handle for the subsequent condensation of these peptide derivatives with other biomolecules or for immobilization onto nanoparticles. researchgate.net This strategy demonstrates how a simple glutaryl linker can functionalize a biologically active peptide for more advanced applications in diagnostics and therapeutics. researchgate.net

Table 4: Derivatization of RGD Peptides with a Glutaryl Moiety

| Peptide | Modification Details | Purpose of Derivatization | Source |

|---|---|---|---|

| GRGD (Gly-Arg-Gly-Asp) | Attachment of a glutaric acid residue to the α-amino group of L-arginine. | To create a linker for conjugation to nanoparticles or other biomolecules. | researchgate.net |

Applications in Polymer and Materials Science Research

Design and Synthesis of Polymeric Materials

The reactivity of glutaryl chloride makes it a key building block for producing various polymers, including fundamental materials like polyamides and polyesters, as well as more specialized resins for functional applications.

This compound is utilized in the synthesis of polyamides and polyesters through step-growth polymerization. openstax.org This process involves the reaction of a difunctional monomer, such as a diacid chloride, with another difunctional monomer like a diamine or a diol. openstax.orglibretexts.org

In the creation of polyamides, the reaction of a diamine with a diacid chloride, such as this compound, results in the formation of amide linkages. openstax.orglibretexts.org Each monomer can form two bonds, leading to the growth of long polymer chains. openstax.org Similarly, reacting this compound with diols produces polyesters. openstax.orgmdpi.com These reactions are fundamental in producing a variety of polymers whose properties can be fine-tuned by the choice of the co-monomers. For instance, solvent-free polycondensations between this compound and renewable lactol derivatives have been performed to synthesize new functional polyesters. mdpi.com The resulting polymers, such as those derived from citronellol-based lactols, have shown higher number-average molecular weights (up to 25.8 kDa) compared to polyesters synthesized from triols with this compound, which tended to form more complex and less soluble branched structures. mdpi.com

| Polymer Type | Monomers | Key Finding |

| Polyamide | This compound, Diamine | Forms strong and durable materials through step-growth polymerization. openstax.orglibretexts.org |

| Polyester (B1180765) | This compound, Diol | Creates versatile polymers used in various applications. openstax.orgmdpi.com |

| Renewable Polyester | This compound, Lactol-citro | Achieved a number-average molecular weight (Mn) of 25.8 kDa in a solvent-free process. mdpi.com |

This compound is a component in the formulation of specialty polymers and resins designed for coatings and adhesives. It can be used as a crosslinking agent or monomer to build polymer backbones with specific functionalities. For example, glutaryl dichloride is listed among other diacyl chlorides as a potential reactant in creating polymers for Yankee dryer adhesives used in paper manufacturing. googleapis.com These adhesives are critical for forming a uniform, durable, and soft film that facilitates the creping process. googleapis.com

In more advanced applications, this compound has been used to synthesize bio-based aldehyde monomers. mdpi.com In one study, vanillin (B372448) was reacted with this compound to produce an aliphatic dialdehyde (B1249045) monomer. mdpi.com This monomer was then incorporated into epoxy networks to create bio-based imine epoxy vitrimers, which are dynamic, reprocessable thermosets with high mechanical performance. mdpi.com

Development of Advanced Materials

The versatility of this compound extends to the creation of advanced materials with enhanced properties, such as improved thermal stability, chemical resistance, and specific functionalities for targeted applications.

The incorporation of fluorine into polymers is known to impart desirable properties like chemical resistance and thermal stability. Perfluorinated analogues of this compound, such as perfluorothis compound, are used to synthesize these high-performance polymers.

Research into materials for cryogenic applications has involved the synthesis of fluorinated aliphatic polyesters. nasa.gov In one instance, a polyester was prepared by reacting perfluorothis compound with hexafluoropentanediol and ethylene (B1197577) glycol. nasa.gov The resulting polymer was initially a liquid that crystallized upon standing. nasa.gov Another area of research involves novel poly(amide urethane) block copolymers, where hexafluorothis compound was used as one of the diacid chlorides to synthesize the polyamide "soft block" segment. acs.org These copolymers were designed to have low critical surface tensions. acs.org

| Polymer Type | Fluorinated Monomer | Co-monomers | Resulting Polymer Characteristics |

| Fluorinated Polyester | Perfluorothis compound | Hexafluoropentanediol, Ethylene glycol | Liquid that crystallizes on standing; sensitive to hydrolysis. nasa.gov |

| Poly(amide urethane) | Hexafluorothis compound | Siloxane-containing diamines | Component of a block copolymer with low critical surface tension. acs.org |

This compound serves as a crosslinking agent for the synthesis of cyclodextrin (B1172386) (CD) polymers. mdpi.comresearchgate.netresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate other molecules. cd-bioparticles.netmdpi.com Polymerizing cyclodextrins creates insoluble materials that are highly effective for applications like water remediation. mdpi.comresearchgate.net

The reaction of cyclodextrins with diacid chlorides like this compound is a method to produce CD-based polyesters. mdpi.comresearchgate.net These polymers form networks with high surface areas, enhancing their ability to adsorb and remove pollutants from water. researchgate.netmdpi.com Scanning electron microscopy (SEM) of cyclodextrin polymers crosslinked with this compound reveals specific surface morphologies that contribute to their functionality. researchgate.netresearchgate.net These materials have demonstrated the ability to remove contaminants at the parts-per-trillion level. researchgate.net

In the field of sustainable energy materials, derivatives of natural polymers are being explored as electrolytes. A novel derivative of kappa-carrageenan, named glutaryl kappa-carrageenan (G-κCar), has been synthesized and investigated for its potential as a gel-based biopolymer electrolyte. google.comdntb.gov.uacolab.ws This synthesis involves a nucleophilic substitution reaction using glutaric anhydride, which modifies the kappa-carrageenan backbone. colab.wsresearchgate.net

The introduction of the glutaryl group significantly alters the biopolymer's properties. colab.ws Elemental analysis shows an increased oxygen percentage in G-κCar, and spectroscopic analyses confirm the successful substitution. colab.ws This modification disrupts the hydrogen bonding network of the polymer, leading to a lower degradation temperature but also enhancing the material's ionic conductivity. colab.ws Research has shown that G-κCar can achieve an ionic conductivity of up to 4.63 × 10⁻³ S cm⁻¹ at room temperature. colab.ws Furthermore, the synthesized biopolymer electrolyte exhibits an improved effective surface area and a higher electrochemical potential (up to 1.95 V) compared to pristine kappa-carrageenan, with charge transport being predominantly ionic. colab.ws These enhanced characteristics highlight the potential of functionalized biopolymers in electrochemical devices. colab.wsresearchgate.net

| Property | Pristine Kappa-Carrageenan | Glutaryl Kappa-Carrageenan (G-κCar) |

| Ionic Conductivity | Lower | Up to 4.63 × 10⁻³ S cm⁻¹ colab.ws |

| Electrochemical Potential | Lower | Up to 1.95 V colab.ws |

| Ion Transference Number | Not specified | 0.98 colab.ws |

| Key Structural Change | N/A | Addition of glutaryl groups via glutaric anhydride, disrupting hydrogen bonds. colab.ws |

Applications in Agrochemical and Fine Chemical Development Research

Synthesis of Agrochemical Intermediates

Glutaryl chloride is instrumental in the synthesis of complex molecular frameworks that serve as intermediates for agrochemical products. chemimpex.com Nonaromatic nitrogen-containing heterocycles, such as piperidine (B6355638) structures, are prevalent in many approved agrochemicals. chemimpex.com this compound provides a robust method for constructing these essential scaffolds.

A notable application is in the bio-inspired synthesis of matrine-type lupin alkaloids. sigmaaldrich.com These natural products, which include compounds like matrine (B1676216) and sophoridine, are known to possess biological activities that are being explored for pharmacological and potential agrochemical applications, such as antibacterial agents. sigmaaldrich.comcalpaclab.com In a highly efficient, one-step dearomative annulation reaction, two molecules of pyridine (B92270) are coupled with one molecule of this compound. sigmaaldrich.com This key transformation constructs the entire tetracyclic carbon and nitrogen framework of the matrine alkaloids. sigmaaldrich.com The reaction is robust and can be performed on a large scale, producing the tetracyclic intermediate in high yield. sigmaaldrich.com This intermediate can then be converted into various matrine alkaloids, demonstrating an efficient pathway from simple, inexpensive chemicals to complex, high-value agrochemical precursors. sigmaaldrich.com

Table 1: Synthesis of Matrine Alkaloid Intermediate

| Reactants | Product | Scale | Yield | Reference |

|---|---|---|---|---|

| Pyridine, this compound | (±)-Tetracycle 12 (Matrine framework) | 10 g | 62% | sigmaaldrich.com |

Production of Pesticides and Herbicides

This compound is utilized in the development and formulation of agrochemicals, contributing to the creation of effective pesticides and herbicides. chemimpex.com While specific commercial pesticides directly synthesized from this compound are not prominently detailed in publicly available literature, its role is crucial as a precursor for key structural motifs and in the formulation of delivery systems. The synthesis of complex N-heterocycles, as seen with matrine alkaloids, provides core structures that are foundational to many biologically active compounds used in crop protection. sigmaaldrich.comchemimpex.com

Furthermore, the ability of this compound to form polymers can be applied in creating formulations for the controlled release of pesticides. For instance, its reaction with diamines to create polyamides can be adapted to encapsulate active ingredients, potentially improving their stability and efficacy while minimizing environmental impact. Similarly, its use in creating copolyesters offers another avenue for developing biodegradable materials for agrochemical delivery. mdpi.commdpi.com Patents related to agrochemical formulations often describe complex compositions that include various adjuvants and delivery systems to enhance the performance of the active ingredient. google.comgoogle.com

Fine Chemical Synthesis for Industrial Processes

The reactivity of this compound makes it a key component in the synthesis of a wide range of fine chemicals for diverse industrial applications. chemimpex.com Its ability to react with nucleophiles like alcohols and amines to form stable ester and amide linkages is fundamental to its utility. chemimpex.com

One of the primary industrial applications of this compound is in polymer chemistry. It serves as a monomer in polycondensation reactions to produce polyamides and polyesters. chemimpex.commdpi.com For example, this compound is used in the interfacial polymerization with hexamethylenediamine (B150038) (HMDA) to produce Nylon-6,5, a type of polyamide. google.com It is also used with various diamines, such as 4,4′-(9-fluorenylidene)dianiline, to synthesize specialty polyamides designed for specific applications, including as spin-on antireflecting hardmask materials in the microelectronics industry. researchgate.net

This compound is also employed as a cross-linking agent to modify the properties of other polymers. It can be used to create insoluble cyclodextrin (B1172386) polymers, which have applications in water remediation as highly effective sorbents for organic pollutants. researchgate.netresearchgate.net The cross-linking reaction imparts insolubility and structural integrity to the polymer network. researchgate.net

Table 2: Examples of Fine Chemicals Synthesized from this compound

| Reactant(s) | Product Type | Application | Reference(s) |

|---|---|---|---|

| Hexamethylenediamine | Polyamide (Nylon-6,5) | Polymer Materials | google.com |

| 4,4′-(9-fluorenylidene)dianiline | Specialty Polyamide | Microelectronics | researchgate.net |

| Diols (e.g., Ethylene (B1197577) Glycol) | Polyester (B1180765) | Polymer Materials | mdpi.commdpi.com |

Biochemical and Enzymatic Research Involving Glutaryl Moieties

Enzymology of Glutaryl Acylases

Glutaryl acylases, also known as glutaryl-7-aminocephalosporanic acid (GL-7-ACA) acylases, are enzymes of significant industrial interest, primarily for their role in the production of semi-synthetic antibiotics. scispace.com These enzymes are typically heterodimers, composed of an α and a β subunit, and belong to the N-terminal nucleophile (Ntn) hydrolase superfamily. researchgate.netnih.gov

Glutaryl acylases exhibit a notable degree of substrate specificity, which has been the subject of extensive research to understand and engineer their catalytic function. While their primary industrial substrate is glutaryl-7-aminocephalosporanic acid (GL-7-ACA), they show activity towards other related compounds. researchgate.netopenbiotechnologyjournal.com The kinetic parameters, Michaelis constant (K_m_) and catalytic rate constant (k_cat_), quantify the efficiency and affinity of the enzyme for its substrates.

Research has shown that wild-type glutaryl acylases, such as the one from Pseudomonas N176 (VAC), have a high affinity for GL-7-ACA. researchgate.net For instance, an industrial immobilized glutaryl-7-ACA acylase was characterized with a K_m_ value of 5 mM for its primary substrate. researchgate.netresearchgate.net The enzyme's activity is generally optimal in a pH range of 7.0 to 9.5. researchgate.netresearchgate.net Some glutaryl acylases also exhibit broad substrate specificity, showing enantioselective amidase and esterase activity on various glutaryl derivatives, typically preferring the S-enantiomer. researchgate.net

A comparative study of different acylases highlighted the substrate preferences between the glutaryl-7-ACA acylase and cephalosporin (B10832234) C acylase subfamilies. researchgate.net While both can act on cephalosporin derivatives, their kinetic efficiencies vary, underscoring the structural basis for their specificity. For example, the wild-type VAC from Pseudomonas N176 shows higher kinetic efficiency with GL-7-ACA compared to its engineered variants designed for improved Cephalosporin C (CPC) activity. researchgate.net

Table 1: Kinetic Parameters of Glutaryl Acylase for Different Substrates

| Enzyme/Variant | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Source |

|---|---|---|---|---|---|

| Industrial GA | Glutaryl-7-ACA | 5.0 | - | - | researchgate.netresearchgate.net |

| GAC Derivative | Glutaryl-7-ACA | 1.06 ± 0.05 | 97.8 ± 0.7 (min⁻¹) | 82.8 ± 0.4 (min⁻¹mM⁻¹) | ubbcluj.ro |

| GAC Derivative | α-ketoadipyl-7-ACA | 4.9 ± 0.3 | 2.8 ± 0.5 (min⁻¹) | 0.56 ± 0.02 (min⁻¹mM⁻¹) | ubbcluj.ro |

| WT Pseudomonas SY-77 Acylase | Glutaryl-7-ACA | 0.06 ± 0.01 | 37 ± 1 | 617 | psu.edu |

Note: Data has been compiled from various studies and experimental conditions may differ.

The primary industrial application of glutaryl acylase is in the production of 7-aminocephalosporanic acid (7-ACA), a crucial precursor for manufacturing semi-synthetic cephalosporin antibiotics. nih.govmdpi.com The traditional chemical deacylation of Cephalosporin C (CPC) has been largely supplanted by a more environmentally friendly two-step enzymatic process. ubbcluj.romdpi.com

In this biocatalytic route, the first step involves the oxidative deamination of CPC by a D-amino acid oxidase (DAO), typically from Trigonopsis variabilis. nih.govmdpi.com This reaction yields an intermediate, 7-β-(5-carboxy-5-oxypentanamide)-cephalosporanic acid, which spontaneously converts to glutaryl-7-ACA (GL-7-ACA). nih.gov

The second step employs glutaryl acylase (GLA), often a recombinant protein produced in Escherichia coli, to hydrolyze the glutaryl side chain of GL-7-ACA, releasing the desired 7-ACA nucleus and glutarate as a byproduct. scispace.commdpi.com To enhance stability and reusability, both enzymes are commonly used in immobilized forms. scispace.commdpi.com This two-enzyme system has achieved high conversion yields, with some processes converting over 90% of CPC to 7-ACA in a single reactor. ubbcluj.ro Efforts to create a single-step enzymatic conversion using engineered cephalosporin C acylases are ongoing, but the two-step process remains a dominant industrial method. mdpi.comresearchgate.net

To enhance the efficiency and stability of glutaryl acylases for industrial applications, significant research has focused on protein engineering through site-directed mutagenesis. nih.gov By modifying key amino acid residues, particularly in the substrate-binding pocket or on the protein surface, researchers have successfully developed enzyme variants with improved catalytic activity (k_cat_), substrate affinity (K_m_), and operational stability. nih.govasm.orgnih.gov

One study on the glutaryl acylase from Pseudomonas sp. 130 (CA130) identified several beneficial mutations. asm.orgnih.gov For example, the mutants Y151αF and Q50βN exhibited a two- to three-fold increase in catalytic efficiency (k_cat_/K_m_) compared to the wild-type enzyme, primarily due to a 50% reduction in their K_m_ values. asm.orgnih.gov Other mutations, like K198βA, were found to enhance the enzyme's stability, increasing its half-life. asm.orgnih.gov A double mutant, Q50βN/K198βA, was constructed to combine these benefits, resulting in an immobilized enzyme with a 34.2% higher specific activity than the wild-type. nih.govasm.orgnih.gov

Another approach involved evolving an E. coli γ-glutamyltranspeptidase (GGT), which shares structural similarity with class IV CAs, to confer GL-7-ACA acylase activity. nih.gov A single D433N substitution was the starting point, and subsequent mutations, such as Y444A and G484A, led to a mutant with a nearly 50-fold higher catalytic efficiency for GL-7-ACA. nih.gov

Table 2: Engineered Glutaryl Acylase Variants and Their Improved Properties

| Enzyme | Mutation(s) | Improved Property | Fold Improvement (k_cat_/K_m_) | Source |

|---|---|---|---|---|

| Pseudomonas sp. CA130 | Y151αF | Catalytic Efficiency | ~2x | asm.orgnih.gov |

| Pseudomonas sp. CA130 | Q50βN | Catalytic Efficiency | ~3x | asm.orgnih.gov |

| Pseudomonas sp. CA130 | K198βA | Stability (Half-life) | 1.3-1.58x | asm.orgnih.gov |

| Pseudomonas sp. CA130 | Q50βN/K198βA | Specific Activity | 1.34x | nih.govasm.org |

| E. coli GGT | D433N, Y444A, G484A | Catalytic Efficiency | ~50x | nih.gov |

Metabolic Pathways and Biotechnological Production of Glutarate

Glutarate is a five-carbon dicarboxylic acid with applications as a monomer for producing polyesters and polyamides. nih.govfrontiersin.org Understanding its natural metabolic pathways is crucial for developing microbial cell factories for its bio-based production from renewable resources. nih.govnih.gov

Glutarate serves as a metabolic intermediate in the breakdown of several amino acids, including L-lysine and L-tryptophan. nih.gov In microorganisms like Pseudomonas putida KT2440, glutarate can be catabolized through at least two distinct pathways. nih.govnih.gov

The classic route is the glutaryl-CoA dehydrogenation pathway. nih.gov Here, glutarate is first activated to glutaryl-CoA. This intermediate is then dehydrogenated and decarboxylated by glutaryl-CoA dehydrogenase (GcdH) to form crotonyl-CoA, which subsequently enters central carbon metabolism. nih.govresearchgate.net

A second, more recently discovered route is the glutarate hydroxylation pathway. nih.govresearchgate.net This pathway involves the conversion of glutarate to L-2-hydroxyglutarate (L-2-HG), which is then oxidized to 2-ketoglutarate (α-ketoglutarate), an intermediate of the TCA cycle. researchgate.net The catabolism of glutarate in P. putida is regulated by two distinct transcriptional regulators: CsiR, which represses the hydroxylation pathway, and GcdR, which activates the glutaryl-CoA dehydrogenation pathway. nih.govnih.gov Elucidating these catabolic routes and their regulation is vital for designing strategies to block glutarate consumption, thereby improving its production in engineered microbes. nih.govnih.gov

Significant progress has been made in engineering various microorganisms, including Escherichia coli and Corynebacterium glutamicum, for the biotechnological production of glutarate. nih.govpnas.org C. glutamicum, known for its high-level production of L-lysine, is a particularly attractive host. frontiersin.orgpnas.org

One successful strategy involved establishing a synthetic pathway in an L-lysine-overproducing C. glutamicum strain. pnas.org This pathway, derived from Pseudomonas putida, converts L-lysine to glutarate via a 5-aminovalerate (AVA) intermediate, using enzymes such as L-lysine 2-monooxygenase (DavB) and glutarate semialdehyde dehydrogenase (DavD). pnas.org Through further metabolic engineering, including the overexpression of a newly identified glutarate exporter, a production titer of 105.3 g/L of glutarate was achieved in fed-batch fermentation without significant byproducts. pnas.org

In E. coli, several synthetic pathways have been implemented. One approach heterologously expressed the AVA pathway from P. putida, achieving initial glutarate titers of 6.2 mM. nih.gov Another study constructed a novel five-step pathway and, through optimization strategies like inhibiting competing fatty acid synthesis and managing oxygen levels, achieved a titer of 36.5 ± 0.3 mM in fed-batch fermentation. nih.gov Pathway optimization, including balancing enzyme expression levels using different plasmids and promoters, has also been a key strategy to enhance flux towards glutarate. mdpi.com

Table 3: Examples of Engineered Microorganisms for Glutarate Production

| Host Organism | Key Genes/Pathway | Carbon Source | Final Titer | Source |

|---|---|---|---|---|

| Corynebacterium glutamicum | davB, davA, davT, davD from P. putida | Glucose | 105.3 g/L | pnas.org |

| Escherichia coli | AVA pathway from P. putida | Glucose + Lysine (B10760008) | 12.9 mM | nih.gov |

| Escherichia coli | Novel 5-step RADP from T. fusca | Glucose | 36.5 mM | nih.gov |

| Corynebacterium glutamicum | Synthetic 5-step pathway | Glucose | 25 g/L | frontiersin.org |

Enzymatic Preparation of Glutaryl-CoA

The enzymatic synthesis of glutaryl-coenzyme A (glutaryl-CoA) is a key reaction in several metabolic pathways, including the degradation of lysine and fatty acids. genome.jpwikipedia.org The primary enzyme responsible for the direct formation of glutaryl-CoA from glutarate is glutarate—CoA ligase. genome.jpwikipedia.orgqmul.ac.uk

ATP + glutarate + CoA ⇌ ADP + phosphate (B84403) + glutaryl-CoA wikipedia.orgqmul.ac.uk

This enzyme belongs to the ligase family, specifically those that form carbon-sulfur bonds. wikipedia.org Research has shown that while adenosine (B11128) triphosphate (ATP) is a primary substrate, other nucleotide triphosphates such as guanosine (B1672433) triphosphate (GTP) or inosine (B1671953) triphosphate (ITP) can also serve as the energy source for the reaction. genome.jpqmul.ac.uk

The enzyme is also known by other names, including glutaryl-CoA synthetase and glutaryl coenzyme A synthetase. genome.jpwikipedia.orgqmul.ac.uk It plays a crucial role in cellular metabolism by converting glutarate, a product of amino acid catabolism, into an activated thioester, glutaryl-CoA, which can then be further metabolized. researchgate.net For instance, in the metabolic pathway for lysine degradation, glutaryl-CoA is a central intermediate. wikipedia.org

Below is a summary of the key components and characteristics of the enzymatic preparation of glutaryl-CoA by glutarate—CoA ligase.

| Component | Description |

| Enzyme | Glutarate—CoA ligase (EC 6.2.1.6) |

| Systematic Name | glutarate:CoA ligase (ADP-forming) wikipedia.orgqmul.ac.uk |

| Substrates | ATP, glutarate, CoA wikipedia.org |

| Products | ADP, phosphate, glutaryl-CoA wikipedia.org |

| Alternative Nucleotides | GTP or ITP can substitute for ATP genome.jpqmul.ac.uk |

| Enzyme Class | Ligase (Acid-thiol ligase) genome.jpwikipedia.org |

Further research has focused on the enzymes that metabolize glutaryl-CoA. For example, glutaryl-CoA dehydrogenase is an enzyme that catalyzes the subsequent oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA. nih.govsigmaaldrich.com Studies on glutaryl-CoA dehydrogenase from Paracoccus denitrificans have determined its molecular weight to be approximately 180,000, consisting of four identical subunits, each containing a flavin adenine (B156593) dinucleotide (FAD) molecule. nih.gov The Michaelis constant (Km) of this enzyme for glutaryl-CoA was found to be about 1.2 µM. nih.gov In humans, a deficiency in this enzyme leads to a metabolic disorder known as glutaric aciduria, characterized by an accumulation of glutarate. jci.org

Another area of research involves the BioZ enzyme, which is part of an alternative pathway for biotin (B1667282) synthesis in some bacteria. nih.gov This enzyme utilizes glutaryl-CoA (or glutaryl-ACP) and condenses it with malonyl-ACP to form 5'-keto-pimeloyl ACP, a precursor for biotin. nih.gov This highlights a different metabolic fate for enzymatically prepared glutaryl-CoA.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation